2-(2-chloro-3,4-dimethoxyphenyl)ethanamine

Analytical Chemistry Quality Control Synthetic Intermediate

This critical intermediate contains the essential 2-chloro and 3,4-dimethoxy substitution pattern required for regioselective cyclization to 6-chloro-7,8-dihydroxy-1-phenyl-benzazepines. Using alternative halo or dimethoxy analogs leads to incorrect ring formation and fails to introduce the pharmacophoric 6-chloro atom. High purity (≥98%) is mandatory to address low-yielding (19%) fenoldopam condensation steps.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 67287-36-9
Cat. No. B052799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-3,4-dimethoxyphenyl)ethanamine
CAS67287-36-9
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CCN)Cl)OC
InChIInChI=1S/C10H14ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5-6,12H2,1-2H3
InChIKeyYTKGUKHQYUHYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine (CAS 67287-36-9): Core Intermediate for Selective D1 Dopamine Agonist Synthesis and Fenoldopam Production


2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine (CAS 67287-36-9, molecular formula C10H14ClNO2, molecular weight 215.68 g/mol) is a substituted phenethylamine derivative characterized by a chloro substituent at the 2-position and methoxy groups at the 3- and 4-positions of the phenyl ring [1]. This compound serves as a critical synthetic intermediate in the preparation of 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols, a class of potent and selective D1 dopamine receptor agonists . Its structural motif is essential for constructing the 6-halo-7,8-dihydroxy-1-phenyl-benzazepine pharmacophore found in clinically relevant agents such as fenoldopam mesylate [2][3].

Why 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine Cannot Be Replaced by Unsubstituted or Alternative Halogenated Phenethylamines


Generic substitution with unsubstituted 3,4-dimethoxyphenethylamine or alternative 2-halo analogs fails due to two critical requirements: (1) the 2-chloro substituent is essential for introducing the pharmacophoric chlorine atom at the 6-position of the final benzazepine core, which is mandatory for potent D1 receptor binding and selectivity [1][2]; and (2) the specific 3,4-dimethoxy substitution pattern directs the regioselective cyclization to form the 7,8-dioxygenated benzazepine scaffold, whereas alternative substitution patterns lead to incorrect ring formation or diminished biological activity [3][4]. The combination of 2-chloro and 3,4-dimethoxy groups is uniquely required to yield the 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine skeleton characteristic of fenoldopam and related D1 agonists [5].

Quantitative Differentiation Evidence for 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine Versus Structural Analogs


Purity Benchmark: 98% Assay Confirmed by Independent Vendor Data

Commercial suppliers report a minimum purity of 98% for 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine (CAS 67287-36-9) [1]. In contrast, the closely related non-chlorinated analog 3,4-dimethoxyphenethylamine (CAS 120-20-7) is commonly offered at 95-97% purity, and the 2-fluoro analog 2-(2-fluoro-3,4-dimethoxyphenyl)ethanamine is not routinely available at comparable purity grades [2]. The higher and consistently documented purity of the 2-chloro derivative reduces the need for additional purification steps in downstream synthetic workflows, directly impacting process efficiency and cost.

Analytical Chemistry Quality Control Synthetic Intermediate

Synthetic Yield in Fenoldopam Key Step: 19% Condensation Yield Defines Process Optimization Leverage

In the published synthesis of fenoldopam mesylate, the condensation of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine with 4-methoxystyrene oxide in refluxing THF proceeds with a reported yield of only 19% [1]. This low yield represents a significant process bottleneck and an opportunity for optimization. Alternative phenethylamine intermediates lacking the 2-chloro substituent either fail to undergo the analogous cyclization or produce inactive benzazepine derivatives, making the 2-chloro-3,4-dimethoxy pattern indispensable despite the modest yield [2].

Process Chemistry Synthetic Methodology API Manufacturing

Physicochemical Differentiation: Predicted XLogP3-AA = 1.8 and pKa = 9.36

Computed physicochemical properties differentiate 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine from non-chlorinated analogs. Its XLogP3-AA value is 1.8, indicating moderate lipophilicity, and its predicted pKa is 9.36 [1]. By comparison, the non-chlorinated 3,4-dimethoxyphenethylamine has a lower XLogP3 of 1.1 [2]. The increased lipophilicity conferred by the chlorine atom influences both synthetic intermediate solubility and, in subsequent benzazepine products, receptor binding and CNS penetration potential [3].

ADME Prediction Medicinal Chemistry Physicochemical Profiling

Hazard Classification: Acute Toxicity and Irritation Profile Defined by GHS

2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine carries GHS hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H318 (causes serious eye damage), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) [1]. This hazard profile is more stringent than that of the non-halogenated 3,4-dimethoxyphenethylamine, which lacks the eye damage and inhalation hazard classifications [2]. The presence of the chlorine atom necessitates enhanced handling protocols and specialized personal protective equipment during procurement and use.

Safety Assessment Regulatory Compliance Occupational Health

Scalable Synthesis Routes: Borohydride Reduction of 2-Chloro-1,2,3,4-tetrahydrobenzaldehyde

A documented scalable synthetic route involves the reduction of 2-chloro-1,2,3,4-tetrahydrobenzaldehyde with sodium borohydride (NaBH4) in methanol or ethanol at room temperature . This method offers mild reaction conditions and straightforward workup, yielding the target amine with purities suitable for further derivatization without chromatographic purification . Alternative routes starting from 3,4-dimethoxyphenethylamine require separate halogenation steps that introduce regioselectivity challenges and often result in lower overall yields [1].

Process Development Scale-Up Chemistry Synthetic Efficiency

Targeted Applications of 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine in D1 Dopamine Agonist Synthesis and Process Chemistry


Fenoldopam Mesylate (Corlopam) Active Pharmaceutical Ingredient (API) Manufacturing

As the essential phenethylamine building block for fenoldopam mesylate, a selective D1 dopamine receptor partial agonist approved for hypertensive emergencies [1], 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is used in the key condensation step to construct the 6-chloro-7,8-dihydroxy-1-phenyl-benzazepine core. Procurement of high-purity (>98%) starting material is critical to achieving acceptable yields given the documented 19% yield in the initial condensation [2].

Synthesis of D1-Selective Benzazepine Research Tools and Chemical Probes

The compound serves as a versatile intermediate for synthesizing diverse 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol analogs for structure-activity relationship (SAR) studies and D1 receptor pharmacology investigations . Its 2-chloro and 3,4-dimethoxy substitution pattern is required to maintain the correct benzazepine ring closure regiochemistry and to produce ligands with high D1 affinity [3].

Process Chemistry Development and Route Scouting

The low-yielding condensation step with 4-methoxystyrene oxide (19% yield) represents a major optimization opportunity in fenoldopam process chemistry [4]. Procurement teams focused on process intensification utilize 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine to evaluate alternative synthetic strategies, including the mandelamide route and novel catalytic methods, aiming to improve overall yield and reduce manufacturing cost [5].

Analytical Reference Standard and Impurity Profiling

Due to its well-defined structure and commercial availability at 98% purity [6], 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is employed as a reference standard in HPLC and LC-MS methods for monitoring residual starting material and process-related impurities during fenoldopam API manufacturing and quality control .

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